Cas no 2172585-08-7 (2-1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
Il composto 2-1-(3-idrossi-2,2-dimetilpropil)-5-(1-metossietil)-1H-1,2,3-triazol-4-ilacetonitrile è un derivato triazolico con una struttura molecolare unica, caratterizzata dalla presenza di un gruppo idrossilico e di un gruppo metossietilico. La combinazione di questi gruppi funzionali conferisce al composto proprietà chimiche interessanti, tra cui una buona stabilità e reattività selettiva. La presenza del gruppo acetonitrile può favorire ulteriori modifiche strutturali, rendendolo un intermedio versatile nella sintesi organica. La sua struttura rigida, dovuta al nucleo triazolico e ai sostituenti voluminosi, può contribuire a una maggiore selettività in reazioni di accoppiamento o come componente in catalisi. Potenzialmente utile in applicazioni farmaceutiche o agrochimiche, questo composto offre opportunità per lo sviluppo di molecole più complesse.

2172585-08-7 structure
Nome del prodotto:2-1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile
2-1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1599233
- 2172585-08-7
- 2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- 2-1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile
-
- Inchi: 1S/C12H20N4O2/c1-9(18-4)11-10(5-6-13)14-15-16(11)7-12(2,3)8-17/h9,17H,5,7-8H2,1-4H3
- Chiave InChI: VNHGJUUGFQLIKI-UHFFFAOYSA-N
- Sorrisi: OCC(C)(C)CN1C(=C(CC#N)N=N1)C(C)OC
Proprietà calcolate
- Massa esatta: 252.15862589g/mol
- Massa monoisotopica: 252.15862589g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 6
- Complessità: 312
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 84Ų
2-1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599233-100mg |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 100mg |
$1761.0 | 2023-09-23 | ||
Enamine | EN300-1599233-10000mg |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 10000mg |
$8611.0 | 2023-09-23 | ||
Enamine | EN300-1599233-5.0g |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 5.0g |
$5807.0 | 2023-07-10 | ||
Enamine | EN300-1599233-0.05g |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 0.05g |
$1682.0 | 2023-07-10 | ||
Enamine | EN300-1599233-1.0g |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 1.0g |
$2002.0 | 2023-07-10 | ||
Enamine | EN300-1599233-5000mg |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 5000mg |
$5807.0 | 2023-09-23 | ||
Enamine | EN300-1599233-0.5g |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 0.5g |
$1922.0 | 2023-07-10 | ||
Enamine | EN300-1599233-10.0g |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 10.0g |
$8611.0 | 2023-07-10 | ||
Enamine | EN300-1599233-0.25g |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 0.25g |
$1841.0 | 2023-07-10 | ||
Enamine | EN300-1599233-2.5g |
2-[1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-08-7 | 2.5g |
$3925.0 | 2023-07-10 |
2-1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile Letteratura correlata
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
2172585-08-7 (2-1-(3-hydroxy-2,2-dimethylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile) Prodotti correlati
- 1805612-29-6(4-(Aminomethyl)-3-(difluoromethyl)-2-iodopyridine-6-methanol)
- 899016-18-3(Acetic acid, 2-[[4-(acetylamino)phenyl]thio]-, methyl ester)
- 1784410-32-7(2-(cyclopentylmethyl)cyclopropylmethanamine)
- 2408965-16-0(INDEX NAME NOT YET ASSIGNED)
- 2137680-24-9(5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one)
- 1354010-49-3([(R)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid)
- 1234854-65-9(3-(2-methoxyethyl)-1-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}urea)
- 1210165-05-1(1-(diphenylmethyl)-3-(thiophen-3-yl)methylurea)
- 2171844-31-6(2-amino-3,3,4,4,4-pentafluoro-N,N-dipropylbutane-1-sulfonamide)
- 2229538-61-6(3-(2,3-dihydro-1H-inden-1-yl)methylpyrrolidine)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
